molecular formula C19H14BrNO2 B11430798 6-bromo-4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B11430798
M. Wt: 368.2 g/mol
InChI Key: MVUOGWHWSMLMFM-UHFFFAOYSA-N
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Description

6-Bromo-4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. This compound features a bromine atom at the 6th position, a hydroxyphenyl group at the 4th position, and a dihydrobenzoquinolinone core. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This reaction proceeds via the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the quinolinone core can be reduced to form dihydroquinolinones.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydroquinolinones.

    Substitution: Various substituted quinolinones depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to the presence of the bromine atom and the hydroxyphenyl group, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern and structural features make it a valuable compound for various research applications.

Properties

Molecular Formula

C19H14BrNO2

Molecular Weight

368.2 g/mol

IUPAC Name

6-bromo-4-(4-hydroxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C19H14BrNO2/c20-17-9-16-15(11-5-7-12(22)8-6-11)10-18(23)21-19(16)14-4-2-1-3-13(14)17/h1-9,15,22H,10H2,(H,21,23)

InChI Key

MVUOGWHWSMLMFM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC=C(C=C4)O

Origin of Product

United States

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